N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
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Description
N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H21FN4O4S2 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.09882567 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be aromatase enzymes and possibly EGFR and PARP-1 . Aromatase enzymes play a crucial role in the biosynthesis of estrogens, while EGFR and PARP-1 are involved in cell growth and DNA repair, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can lead to a decrease in estrogen production in the case of aromatase enzymes , and a reduction in cell growth and DNA repair in the case of EGFR and PARP-1 .
Biochemical Pathways
The affected pathways primarily involve estrogen biosynthesis, cell growth, and DNA repair . Downstream effects could include a decrease in estrogen-dependent cell growth, potentially leading to a reduction in the growth of certain types of cancer cells .
Pharmacokinetics
The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility .
Result of Action
The molecular and cellular effects of the compound’s action would likely include a decrease in estrogen-dependent cell growth and potentially a reduction in the growth of certain types of cancer cells . Additionally, the inhibition of EGFR and PARP-1 could lead to effects on cell growth and DNA repair .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other substances that could interact with the compound
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S2/c1-13-19(31-21-24-20(25-26(13)21)14-4-6-15(22)7-5-14)10-11-23-32(27,28)16-8-9-17(29-2)18(12-16)30-3/h4-9,12,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVFJQIXMNFAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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